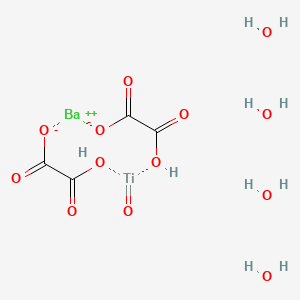
Barium titanyl oxalate tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Barium titanyl oxalate tetrahydrate (BTO) is a compound that has been studied for its unique properties . The thermal decomposition of BTO yields barium titanate nanoparticles, which have superior properties than the bulk substances: mechanical strength, thermal stability, catalytic activity, electrical conductivity, magnetic properties, optical properties, etc .
Synthesis Analysis
BTO was synthesized by the precipitation reaction of mixing of barium nitrate and potassium titanyl oxalate with constant stirring .Molecular Structure Analysis
The prepared sample of BTO was identified and characterized by means of FT-IR, XRD, SEM, and TEM .Chemical Reactions Analysis
The thermal dehydration kinetics of BTO was studied at four different linear heating rates under non-isothermal conditions . The reaction kinetics was performed using differential scanning calorimetry (DSC) and the curves obtained were analysed using different isoconversional model-free equations .Physical And Chemical Properties Analysis
The physico-geometrical mechanism and overall kinetics for the multistep thermal dehydration of BTO were described in the study . The kinetic analysis of the non-isothermal data of this reaction model shows that the reaction is best described by Sestak–Berggren (m, n) empirical kinetic model .Aplicaciones Científicas De Investigación
Preparation and Characterization : BTO can be prepared in nonstoichiometric forms, and its preparation is influenced by factors like pH, mixing order, and oxalate solution (Fang & Lin, 1989). It crystallizes in the monoclinic system and dehydrates at relatively low temperatures, around 60°C (Yen, Chang, & Chang, 1990).
Dielectric Applications : Barium titanate, derived from BTO, is used in dielectric applications. The morphology and particle size of BTO, which can be controlled through reaction temperature, pH value, and solvent ratio, significantly influence the final properties of barium titanate. This makes BTO useful in embedded capacitor applications (Hwu et al., 2005).
Thermal Decomposition : The thermal decomposition of BTO has been extensively studied, revealing a multistep process that includes dehydration and decomposition, ultimately yielding barium titanate. The decomposition is affected by the surrounding gas atmosphere and involves various intermediate phases (Gopalakrishnamurthy, Rao, & Kutty, 1976).
Particle Size Control : The particle size and shape of BTO are crucial for the quality of the resulting barium titanate. By controlling the aging conditions in the precipitation process, the particle size of BTO and, consequently, the barium titanate can be controlled, which is important for applications in electronic ceramics (Park et al., 2005).
Kinetic Studies : A kinetic study of BTO's thermal behavior helps understand its dehydration and decomposition processes, which are crucial for its conversion into barium titanate. Such studies can reveal the multistep nature of the process and aid in optimizing manufacturing techniques (Sindhu & Muraleedharan, 2018).
Alternative Synthesis Routes : Various methods have been explored for synthesizing BTO, including using different chemical precursors and conditions. These methods aim to improve the yield and purity of BTO, influencing the quality of the derived barium titanate (Potdar et al., 2001).
Mecanismo De Acción
The kinetic deconvolution principle is used for identifying the partially overlapped kinetic processes of the thermal dehydration of BTO, and it occurs in two stages . The overall reaction kinetics parameters calculated via kinetic deconvolution of the sample indicate the multistep nature of the process .
Safety and Hazards
Direcciones Futuras
The discovery and design of ‘new materials’, i.e., new alloys, composite materials, optical fibres, polymers and plastics, nano-materials, biomaterials, newer semiconducting materials, ceramic materials, dielectric materials, smart materials are utilized for technological development . Many scientists and researchers still focus on these materials which form the most challenging area of scientific and technologic research because of their fabulous potentials associated with them .
Propiedades
IUPAC Name |
barium(2+);2-hydroxy-2-oxoacetate;oxotitanium;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H2O4.Ba.4H2O.O.Ti/c2*3-1(4)2(5)6;;;;;;;/h2*(H,3,4)(H,5,6);;4*1H2;;/q;;+2;;;;;;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWQJUHLMGWMJHQ-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])O.C(=O)(C(=O)[O-])O.O.O.O.O.O=[Ti].[Ba+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BaO13Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzamide, 3-chloro-N-[(1S)-1-[[4-(2-chloroacetyl)phenyl]methyl]-2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-4-(1-methylethoxy)-](/img/structure/B578191.png)







![Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate](/img/structure/B578205.png)



![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B578210.png)